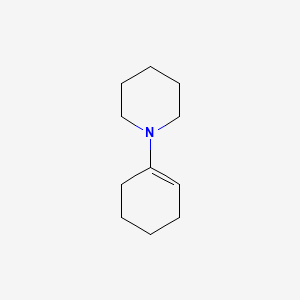

1-(1-piperidino)cyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexen-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVMGWQGPJULFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952249 | |

| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2981-10-4, 56361-81-0 | |

| Record name | 1-(1-Cyclohexen-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2981-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(1-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002981104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidine, 1-(cyclohexenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056361810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidino-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidino-1-cyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV49787M4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-piperidino)cyclohexene from Cyclohexanone

I. Introduction and Strategic Importance

In the landscape of modern organic synthesis, the quest for mild, selective, and efficient methods for carbon-carbon bond formation is paramount. Enamines, particularly those derived from cyclic ketones, have established themselves as robust and versatile intermediates, serving as superior alternatives to traditional enolate chemistry. Among these, 1-(1-piperidino)cyclohexene, the product of the condensation between cyclohexanone and piperidine, stands out as a cornerstone reagent.

This guide provides a comprehensive technical overview of the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, discuss methods for purification and characterization, and explore its significant applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential synthetic transformation. The primary utility of this compound lies in its role as a nucleophilic building block in the renowned Stork enamine alkylation and acylation reactions, which offer a pathway to selectively form new carbon-carbon bonds at the α-position of a ketone under neutral conditions. This methodology has been pivotal in the synthesis of complex natural products, pharmaceuticals, and, notably, in the manufacturing of steroids and hormones like progesterone.[1]

II. The Reaction Mechanism: A Step-by-Step Analysis

The formation of this compound is a classic example of an acid-catalyzed condensation reaction. The overall process involves the removal of one molecule of water from the starting materials. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is crucial for accelerating the key steps of the reaction.[2]

The mechanism can be elucidated in the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by the acid catalyst (p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack by Piperidine: The nitrogen atom of piperidine, with its lone pair of electrons, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

-

Deprotonation: A base (another molecule of piperidine or the conjugate base of the catalyst) removes a proton from the nitrogen atom, yielding a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water.[2]

-

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. This dehydration step is typically the rate-determining step of the reaction.

-

Deprotonation and Enamine Formation: Finally, a base removes a proton from the α-carbon, leading to the formation of the stable enamine product, this compound. This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle.

III. Experimental Protocol: A Self-Validating System

The following protocol describes a reliable and scalable procedure for the synthesis of this compound.

A. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.5 mol) | Moles | Purity |

| Cyclohexanone | 98.14 | 49.1 g (51.8 mL) | 0.50 | ≥99% |

| Piperidine | 85.15 | 51.1 g (59.3 mL) | 0.60 | ≥99% |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 g | 0.005 | ≥98% |

| Toluene | 92.14 | 250 mL | - | Anhydrous |

B. Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add toluene (250 mL), cyclohexanone (49.1 g, 0.50 mol), piperidine (51.1 g, 0.60 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.95 g, 0.5 mol%).

-

Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the trap. The theoretical amount of water to be collected is approximately 9 mL (0.5 mol). The reaction can also be monitored by TLC or GC to confirm the disappearance of cyclohexanone.

-

Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as a yellowish to brownish oil.

C. Causality Behind Experimental Choices

-

Choice of Solvent: Toluene is the preferred solvent for this reaction due to its ability to form a low-boiling azeotrope with water (boiling point of 85 °C). This allows for the efficient removal of the water byproduct at a temperature that facilitates the reaction without causing degradation of the reactants or product. Its boiling point (111 °C) is also sufficiently high to allow for a reasonable reaction rate.

-

The Role of the Dean-Stark Trap: The formation of an enamine is an equilibrium process. According to Le Chatelier's principle, the removal of a product (in this case, water) will drive the equilibrium towards the formation of more products. The Dean-Stark apparatus is specifically designed for this purpose, physically separating the water from the reaction mixture and preventing the reverse reaction (hydrolysis of the enamine).

-

Catalyst Selection: p-Toluenesulfonic acid is an ideal catalyst because it is a strong, non-nucleophilic acid that is solid and easy to handle. It effectively protonates the carbonyl oxygen without participating in unwanted side reactions. A catalytic amount is sufficient as it is regenerated during the reaction cycle.

-

Stoichiometry: A slight excess of the more volatile and less expensive amine, piperidine, is often used to ensure complete conversion of the cyclohexanone.

IV. Purification and Characterization

A. Purification by Fractional Distillation

The crude this compound is best purified by fractional distillation under reduced pressure. This technique is necessary to separate the product from any unreacted starting materials and high-boiling point side products. The reduced pressure is essential to lower the boiling point of the enamine, preventing potential decomposition at higher temperatures.

Physical Properties of this compound:

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3] |

| Molecular Formula | C₁₁H₁₉N[4] |

| Molar Mass | 165.28 g/mol [4] |

| Boiling Point | 120-122 °C at 16 mmHg[5] |

| Density | 0.978 g/cm³[3] |

B. Spectroscopic Characterization

While a publicly available, high-resolution spectrum with full assignment is not readily found, the expected spectroscopic features can be predicted with high confidence based on the structure.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ ~4.7-4.9 ppm (t, 1H): This triplet corresponds to the vinylic proton on the cyclohexene ring (C=CH).

-

δ ~2.7-2.9 ppm (m, 4H): This multiplet arises from the four protons on the carbons adjacent to the nitrogen in the piperidine ring (-N-CH₂-).

-

δ ~1.9-2.2 ppm (m, 4H): These are the allylic protons on the cyclohexene ring (=C-CH₂-).

-

δ ~1.5-1.8 ppm (m, 10H): This complex multiplet region corresponds to the remaining ten protons on the piperidine and cyclohexene rings.

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

δ ~140-145 ppm: The quaternary carbon of the enamine double bond (C=C-N).

-

δ ~95-100 ppm: The tertiary carbon of the enamine double bond (C=CH).

-

δ ~48-52 ppm: The carbons adjacent to the nitrogen in the piperidine ring (-N-CH₂-).

-

δ ~20-30 ppm: The remaining sp³ hybridized carbons of both the cyclohexene and piperidine rings.

-

-

FTIR Spectroscopy (thin film):

-

~2930, 2850 cm⁻¹: Strong C-H stretching vibrations from the sp³ hybridized carbons of the rings.

-

~1640-1660 cm⁻¹: A characteristic medium to strong absorption band for the C=C stretching vibration of the enamine. This is a key diagnostic peak.

-

~1130-1150 cm⁻¹: C-N stretching vibration.

-

V. Synthetic Applications

A. The Stork Enamine Alkylation and Acylation

The primary application of this compound is in the Stork enamine reaction. The enamine acts as a nucleophile, reacting with a variety of electrophiles at the β-carbon. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding an α-substituted cyclohexanone.

-

Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, allyl bromide) leads to α-alkylated cyclohexanones.

-

Acylation: Reaction with acyl halides (e.g., acetyl chloride) produces 1,3-dicarbonyl compounds.

-

Michael Addition: Enamines are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, resulting in the formation of 1,5-dicarbonyl compounds after hydrolysis.

This methodology is advantageous over direct enolate alkylation as it proceeds under milder, neutral conditions, offers better regioselectivity, and minimizes the common problem of polyalkylation.

B. Application in the Synthesis of Steroids and Hormones

The ability to form C-C bonds in a controlled manner makes this compound a valuable intermediate in the synthesis of complex molecular architectures. It has been specifically cited as a useful synthetic intermediate in the manufacturing of steroids and hormones, such as progesterone.[1] This application leverages the Stork enamine reaction to build the intricate carbon skeleton characteristic of these biologically vital molecules.

VI. Potential Side Reactions and Mitigation Strategies

While the synthesis is generally high-yielding, a few potential side reactions can occur:

-

Aldol Condensation: Cyclohexanone can undergo self-condensation under acidic conditions. However, the rapid formation of the enamine and the efficient removal of water significantly suppress this side reaction.

-

Incomplete Reaction: If water is not efficiently removed, the reaction equilibrium will not be fully shifted to the product side, leading to a mixture of starting materials and product. Ensuring a properly functioning Dean-Stark trap and adequate reflux time is crucial.

-

Hydrolysis: The enamine product is sensitive to water and will hydrolyze back to cyclohexanone and piperidine. Therefore, all work-up and purification steps should be conducted under anhydrous conditions until the final product is isolated.

VII. Safety Considerations

-

Cyclohexanone and Toluene: These are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources.

-

Piperidine: This is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

p-Toluenesulfonic Acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

-

This compound: The product itself should be handled with care, as it is a corrosive liquid.

VIII. Conclusion

The synthesis of this compound from cyclohexanone and piperidine is a robust and efficient transformation that provides access to a highly valuable synthetic intermediate. The use of acid catalysis and azeotropic water removal are key to achieving high yields. The resulting enamine is a cornerstone of modern organic synthesis, particularly through the Stork enamine reaction, enabling the selective and mild formation of new carbon-carbon bonds. Its application in the synthesis of complex molecules, including steroids, underscores its enduring importance in both academic and industrial research.

IX. References

-

Macsen Labs. This compound | 2981-10-4 | Global Manufacturer & Supplier. Available at: [Link]

-

Macsen Labs. This compound Chemical Properties. Available at: [Link]

-

Enamines - Making Molecules. (2024, September 2). Available at: [Link]

-

Ashenhurst, J. (2025, April 16). Enamines – Master Organic Chemistry. Available at: [Link]

-

Youngstown State University. Enamine formation from cyclic ketones. Available at: [Link]

-

Sanz, R., et al. (2012). Relative Tendency of Carbonyl Compounds To Form Enamines. Organic Letters, 14(2), 554-557.

-

Chemistry Steps. Stork Enamine Synthesis. Available at: [Link]

-

Wikipedia. Stork enamine alkylation. Available at: [Link]

-

NIST. N-(1-Cyclohexen-1-yl)piperidine. Available at: [Link]

-

National Center for Biotechnology Information. Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry. In The Clinical Utility of Compounded Bioidentical Hormone Therapy: A Review of Safety, Effectiveness, and Use. National Academies Press (US). Available at: [Link]

-

LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. (2025, March 17). Available at: [Link]

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024, April 23). Available at: [Link]

-

Chemistry Steps. Stork Enamine Synthesis. Available at: [Link]

-

Wikipedia. Stork enamine alkylation. Available at: [Link]

Sources

physical and chemical properties of 1-(1-piperidino)cyclohexene

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(1-Piperidino)cyclohexene

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known as N-(1-Cyclohexenyl)piperidine, is a classic example of an enamine. Enamines are α,β-unsaturated amines that have emerged as powerful and versatile intermediates in modern organic synthesis. Their unique electronic structure, characterized by a nucleophilic α-carbon, renders them synthetic equivalents of enolates, but with distinct advantages in terms of reactivity and reaction conditions. This guide provides a comprehensive overview of the physical properties, spectroscopic signatures, and chemical reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. Its utility is most notably demonstrated in the formation of new carbon-carbon bonds, a cornerstone of molecular construction, making it a valuable reagent in the synthesis of complex molecules, including steroids and hormones.[1][2][]

Part 1: Core Physical and Spectroscopic Characteristics

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These parameters dictate handling, storage, purification, and characterization procedures.

Physical Properties at a Glance

This compound is typically a colorless to clear yellow liquid with a distinct amine-like odor.[1][4][5] Its physical state and properties are summarized in the table below. It is crucial to note that boiling points can vary significantly with pressure.

| Property | Value | Source(s) |

| CAS Number | 2981-10-4 | [4][6][7] |

| Molecular Formula | C₁₁H₁₉N | [4][6][7] |

| Molecular Weight | 165.28 g/mol | [6][7][8] |

| Appearance | Colorless to clear yellow liquid | [1][][4] |

| Boiling Point | 116-118 °C[4] 120-122 °C at 16 mmHg[1][6] 262.2 °C at 760 mmHg[1][8] | [1][4][6][8] |

| Density | 0.978 - 1.0 g/cm³ | [1][4][8] |

| Refractive Index | ~1.514 - 1.527 | [4][6][8] |

| Flash Point | ~102.8 °C | [1][4][8] |

| Solubility | Generally soluble in organic solvents; limited solubility in water.[5] | [5] |

| Storage | Refrigerator (+2 to +8 °C) under an inert atmosphere.[1][4][6] | [1][4][6] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic signal for the vinylic proton on the cyclohexene ring (C=C-H ) around 4.5-5.0 ppm. The allylic protons on the cyclohexene ring will appear further downfield than the other methylene groups. The protons of the piperidine and cyclohexene rings will produce a complex series of multiplets in the aliphatic region (typically 1.5-3.0 ppm).

-

¹³C NMR : The carbon NMR would display signals for the two olefinic carbons, with the β-carbon (attached to the nitrogen) appearing significantly downfield.

-

¹⁵N NMR : The nitrogen-15 NMR spectrum provides insight into the electronic environment of the nitrogen atom. A literature reference to the ¹⁵N NMR spectrum of this compound in cyclohexane solvent exists, which can be a valuable tool for specialized structural studies.[9]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[10] The fragmentation pattern would be characteristic of the piperidine and cyclohexene moieties.

-

Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a strong C=C stretching vibration band around 1640-1660 cm⁻¹, which is characteristic of the enamine double bond. The spectrum will also feature C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² vinylic C-H.

Part 2: Chemical Properties and Synthetic Utility

The synthetic power of this compound stems from the electronic nature of the enamine functional group. The nitrogen atom's lone pair of electrons engages in resonance with the double bond, creating a high electron density on the α-carbon (the carbon not attached to the nitrogen). This makes the α-carbon strongly nucleophilic.

The Foundation of Reactivity: The Nucleophilic α-Carbon

The diagram below illustrates the resonance structures that confer nucleophilicity upon the α-carbon, making it the primary site of reaction with electrophiles. This is the cornerstone of Stork Enamine Synthesis.

Caption: Resonance delocalization in an enamine system.

Synthesis Route: The Stork Enamine Reaction

This compound is classically synthesized via the reaction of cyclohexanone with piperidine, typically with azeotropic removal of water to drive the equilibrium towards the product. This acid-catalyzed condensation is a foundational method for enamine formation.

Caption: Synthesis of this compound.

Key Chemical Transformations

-

Hydrolysis: Enamines are sensitive to aqueous acid and will readily hydrolyze back to their parent carbonyl compound (cyclohexanone) and secondary amine (piperidine).[11] This reaction is often used as the final step in a synthetic sequence after an alkylation or acylation reaction to reveal the modified ketone. The reaction must be conducted under anhydrous conditions to prevent premature hydrolysis.[11]

-

Alkylation and Acylation: This is the most significant application of this compound. It reacts as a soft nucleophile with a variety of electrophiles, such as alkyl halides, α,β-unsaturated carbonyls, and acyl halides, at the α-carbon. This two-step sequence of enamine formation, alkylation, and subsequent hydrolysis provides a powerful method for the α-alkylation of ketones.

Experimental Protocol: α-Alkylation of Cyclohexanone

This protocol provides a self-validating system for the synthesis of 2-allylcyclohexanone using this compound as the intermediate.

Step 1: Formation of the Enamine (Not shown if starting with purified enamine)

-

If not starting with pre-made this compound, it would first be synthesized from cyclohexanone and piperidine.

Step 2: Alkylation of the Enamine

-

Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. An inert atmosphere is critical as enamines can be sensitive to oxidation.[11]

-

Reagent Addition: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as benzene or THF.

-

Electrophile Introduction: Add allyl bromide (1 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. The reaction progress can be monitored by TLC.

-

Reaction Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion, forming the intermediate iminium salt.

Step 3: Hydrolysis to the Ketone

-

Workup: Cool the reaction mixture and add an aqueous acid solution (e.g., 10% HCl) or a buffer solution (e.g., acetic acid/sodium acetate in water).

-

Stirring: Stir the two-phase mixture vigorously at room temperature or with gentle heating until the hydrolysis of the iminium salt is complete (monitor by TLC for the disappearance of the intermediate and appearance of the product).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-allylcyclohexanone can then be purified by column chromatography or distillation.

Caption: Experimental workflow for enamine alkylation.

Part 3: Applications and Safety

Core Applications

The primary utility of this compound is as a synthetic intermediate.[1][2] Its predictable reactivity makes it a valuable tool in multi-step syntheses.

-

Pharmaceuticals and Natural Products: It is used in the manufacturing of steroids and hormones, such as progesterone, where the controlled formation of a C-C bond at the α-position to a carbonyl is required.[1][2]

-

Building Block: It serves as a versatile building block for creating various cyclohexene derivatives with potential biological activity.[]

-

Laboratory Reagent: It is a common reagent in academic and industrial research laboratories for exploring new synthetic methodologies.[2]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is imperative.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[12] Safety data sheets indicate it is a corrosive material.[13][14] All exposure routes require immediate attention.[14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]

-

Handling: Use spark-proof tools and avoid creating static discharge.[15] The compound is sensitive to moisture and air, so handling under an inert atmosphere (nitrogen or argon) is recommended for maintaining purity and preventing degradation.[11]

-

Storage: Store in a tightly sealed container in a refrigerator (+2 to +8 °C) away from incompatible materials such as strong oxidizing agents.[1][4][6][13]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations, typically via a licensed chemical destruction facility.[15]

References

-

Macsen Labs. (n.d.). This compound | 2981-10-4. Retrieved from [Link]

-

Heal Lifesciences. (n.d.). This compound [CAS No.2981-10-4]. Retrieved from [Link]

- Google Patents. (1970). US3530120A - Novel process for preparation of enamines.

-

Solubility of Things. (n.d.). 1-(Cyclohexen-1-yl)piperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(1-Cyclohexenyl)piperidine - Optional[15N NMR]. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarbonitrile, 1-(1-piperidinyl)-. WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

NIST. (n.d.). N-(1-Cyclohexen-1-yl)piperidine. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, 1-(1-cyclohexen-1-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

-

AMBS Life Science. (n.d.). 1-Piperidino-1-Cyclohexene (PCH). Retrieved from [Link]

-

Drug Metabolism and Disposition. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Retrieved from [Link]

-

Knowde. (n.d.). Lacamas Laboratories 1-Piperidino-1-cyclohexene. Retrieved from [Link]

-

ResearchGate. (2015). A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water. Retrieved from [Link]

-

RSC Publishing. (1995). Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Retrieved from [Link]

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 1-PIPERIDINO-1-CYCLOHEXENE. Retrieved from [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. heallifesciences.com [heallifesciences.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2981-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. novaphene.com [novaphene.com]

- 8. Page loading... [guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]

- 11. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. ambslifescience.com [ambslifescience.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1-Piperidino)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Piperidino)cyclohexene is a widely utilized enamine in organic synthesis, serving as a key nucleophilic intermediate in numerous carbon-carbon bond-forming reactions. Its synthetic utility stems from the electron-rich nature of the enamine double bond, which renders the β-carbon susceptible to attack by a variety of electrophiles. A thorough understanding of its structural and electronic properties is paramount for predicting its reactivity and optimizing reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of such molecules, providing detailed insights into their molecular structure and electronic environment. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, presenting detailed spectral data, interpretation, and a standard protocol for data acquisition.

Molecular Structure and NMR-Active Nuclei

The structure of this compound comprises a cyclohexene ring and a piperidine ring linked via a nitrogen atom, forming an enamine functionality. The key NMR-active nuclei are protons (¹H) and carbon-13 (¹³C), which provide complementary information about the molecular framework.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. This data is compiled from authoritative sources and represents a standard reference for this compound.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 4.65 | t | 1H |

| H-2', H-6' (piperidine) | 2.75 | t | 4H |

| H-3, H-6 (cyclohexene) | 2.10 | m | 4H |

| H-4, H-5 (cyclohexene) | 1.65 | m | 4H |

| H-3', H-4', H-5' (piperidine) | 1.55 | m | 6H |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.0 |

| C-2 | 98.0 |

| C-2', C-6' (piperidine) | 50.0 |

| C-3, C-6 (cyclohexene) | 28.0 |

| C-4, C-5 (cyclohexene) | 23.0 |

| C-3', C-5' (piperidine) | 26.0 |

| C-4' (piperidine) | 24.5 |

Spectral Interpretation and Rationale

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus. The enamine functionality significantly influences the spectral features.

¹H NMR Spectrum Analysis

-

Vinylic Proton (H-2): The most downfield signal in the proton spectrum at 4.65 ppm is assigned to the vinylic proton (H-2). Its chemical shift is significantly upfield compared to a typical cyclohexene vinylic proton (around 5.7 ppm). This shielding effect is due to the strong electron-donating character of the adjacent nitrogen atom, which increases the electron density at the β-carbon (C-2) through p-π conjugation. The signal appears as a triplet due to coupling with the two adjacent allylic protons on C-3.

-

Piperidine Protons (H-2', H-6'): The protons on the carbons alpha to the nitrogen in the piperidine ring (H-2' and H-6') appear as a triplet at 2.75 ppm. These protons are deshielded due to the inductive effect of the electronegative nitrogen atom.

-

Allylic Protons (H-3, H-6): The allylic protons on the cyclohexene ring resonate as a multiplet around 2.10 ppm. Their chemical shift is downfield from typical aliphatic protons due to their proximity to the double bond.

-

Aliphatic Protons: The remaining methylene protons of the cyclohexene (H-4, H-5) and piperidine (H-3', H-4', H-5') rings appear as overlapping multiplets in the upfield region (1.55-1.65 ppm), which is characteristic for saturated cyclic systems.

¹³C NMR Spectrum Analysis

-

Enamine Carbons (C-1 and C-2): The most notable features in the ¹³C NMR spectrum are the chemical shifts of the enamine carbons. C-1 (the α-carbon) is significantly deshielded and appears at 145.0 ppm. This is due to the direct attachment to the electronegative nitrogen atom. Conversely, C-2 (the β-carbon) is strongly shielded and resonates at a remarkably upfield chemical shift of 98.0 ppm for an sp²-hybridized carbon. This pronounced shielding is a hallmark of enamines and is a direct result of the increased electron density at this position from the nitrogen lone pair donation.

-

Piperidine Carbons: The carbons of the piperidine ring appear in the expected aliphatic region. The α-carbons (C-2', C-6') at 50.0 ppm are the most downfield due to the influence of the nitrogen atom. The β- and γ-carbons (C-3', C-5' and C-4') resonate at 26.0 and 24.5 ppm, respectively.

-

Cyclohexene Carbons: The remaining sp³-hybridized carbons of the cyclohexene ring (C-3, C-6, C-4, and C-5) are found in the 23.0-28.0 ppm range, consistent with their aliphatic nature.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogeneous solution.

Causality: CDCl₃ is a common and effective solvent for a wide range of organic molecules, and its deuterium signal is used for field-frequency locking by the spectrometer. TMS provides a sharp, inert reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.

2. Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the TMS signal.

Causality: A stable lock and a homogeneous magnetic field are critical for high-resolution spectra with accurate chemical shifts and well-resolved coupling patterns.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K (25 °C).

Causality: These parameters provide a good balance between signal-to-noise ratio and experimental time for a moderately concentrated sample. A sufficient relaxation delay ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256-1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which aids in identification. The lower natural abundance and smaller gyromagnetic ratio of ¹³C necessitate a larger number of scans to achieve an adequate signal-to-noise ratio. A longer relaxation delay is often used for quaternary carbons to ensure their proper detection.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Baseline correct the spectra to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts for both ¹H and ¹³C spectra.

Causality: Proper data processing is essential to extract accurate and meaningful information from the raw NMR data.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its molecular structure and electronic properties. The characteristic upfield shift of the β-vinylic proton and carbon is a definitive spectroscopic signature of the enamine functionality, arising from the strong electron-donating effect of the nitrogen atom. This detailed understanding of its NMR data is crucial for researchers in organic synthesis and drug development, enabling confident structural verification and providing insights into the reactivity of this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data for this and related compounds.

References

-

Williamson, K. L., & Roberts, J. D. (1976). Conformational Analysis by Nuclear Magnetic Resonance. Nitrogen-15 and Carbon-13 Spectra of Lactams. Journal of the American Chemical Society, 98(17), 5082–5086. [Link]

-

Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050. [Link]

-

SpectraBase. (n.d.). 1-(1-Cyclohexenyl)piperidine. Wiley-VCH GmbH. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Piperidine, 1-(1-cyclohexen-1-yl)-. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

The Stork Enamine Reaction: A Cornerstone of Modern Carbonyl Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pantheon of named reactions that form the bedrock of modern organic synthesis, the Stork enamine reaction holds a place of particular distinction. Developed by the Belgian-American chemist Gilbert Stork, this powerful method for the α-alkylation and α-acylation of aldehydes and ketones revolutionized the field by providing a mild, selective, and predictable alternative to traditional enolate chemistry.[1] For drug development professionals and synthetic chemists, a deep understanding of this reaction is not merely academic; it is a critical tool for the construction of complex molecular architectures that are the heart of new therapeutic agents. This guide provides an in-depth exploration of the discovery, mechanism, and practical application of the Stork enamine reaction, grounded in the principles of scientific integrity and field-proven insights.

The Dawn of an Era: The Discovery of Stork Enamines

Prior to Gilbert Stork's seminal work in the mid-1950s, the direct monoalkylation of ketones and especially aldehydes was a notoriously difficult transformation.[2] Reactions involving strong bases to form enolates were often plagued by issues of polyalkylation, lack of regioselectivity, and harsh reaction conditions that were incompatible with many functional groups. Stork's groundbreaking contribution, first reported in 1954, was the realization that enamines—the condensation products of a carbonyl compound and a secondary amine—could serve as neutral, nucleophilic equivalents of enolates.[3][4] This discovery was a paradigm shift, offering a more controlled and selective approach to C-C bond formation at the α-position of a carbonyl group.[5] His comprehensive paper in the Journal of the American Chemical Society in 1963, co-authored with Brizzolara, Landesman, Szmuszkovicz, and Terrell, remains a landmark publication in organic chemistry.[2][6]

The elegance of the Stork enamine synthesis lies in its three-step sequence: the formation of the enamine, its reaction with an electrophile, and subsequent hydrolysis to regenerate the carbonyl group, now bearing a new substituent.[7][8][9] This process effectively circumvents the problems associated with direct enolate alkylation.[10]

The Stork Enamine Reaction: A Mechanistic Deep Dive

A thorough understanding of the mechanism of the Stork enamine reaction is paramount for its successful application and for troubleshooting unforeseen challenges. The overall process can be dissected into three key stages:

1. Enamine Formation: The reaction commences with the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine to form an enamine.[3] Commonly employed secondary amines include cyclic amines such as pyrrolidine, piperidine, and morpholine.[11]

-

Causality Behind Amine Selection: The choice of the secondary amine is critical. Cyclic amines like pyrrolidine are often preferred due to their ability to form a highly reactive enamine. The planarity of the five-membered ring in the pyrrolidine enamine of a ketone, for instance, maximizes the overlap between the nitrogen lone pair and the π-system of the double bond, thereby enhancing the nucleophilicity of the α-carbon. This is a direct consequence of stereoelectronic effects.

The formation of the enamine is a reversible process, and to drive the equilibrium towards the product, the water generated during the reaction must be removed. This is typically achieved through azeotropic distillation with a Dean-Stark apparatus.

2. Nucleophilic Attack: Alkylation and Acylation: The enamine, now acting as a potent carbon-centered nucleophile, attacks an electrophile. The lone pair of electrons on the nitrogen atom pushes electron density onto the α-carbon, making it highly nucleophilic.[10]

This step can be further categorized into:

-

Alkylation: The enamine reacts with an alkyl halide (or other suitable electrophile) in an SN2 fashion to form a new C-C bond.[12] The product of this step is an iminium salt.

-

Acylation: Reaction with an acyl halide leads to the formation of an acylated iminium salt, which upon hydrolysis yields a 1,3-dicarbonyl compound.

3. Hydrolysis: The final step is the hydrolysis of the iminium salt, which is readily accomplished by the addition of water, often with mild acid. This regenerates the carbonyl group, now α-substituted, and releases the secondary amine, which can in principle be recovered.

The regioselectivity of the Stork enamine reaction is another of its key features. In the case of unsymmetrical ketones, the enamine typically forms at the less substituted α-carbon. This is a result of kinetic control, where the sterically less hindered proton is removed more rapidly during the enamine formation. This preference for the kinetic product is a significant advantage over many enolate-based alkylations, which can often lead to mixtures of regioisomers.

Caption: Figure 1: The three key stages of the Stork enamine reaction: enamine formation, nucleophilic attack on an electrophile, and hydrolysis to the final product.

Synthetic Utility and Scope

The Stork enamine reaction is a versatile tool in the synthetic chemist's arsenal, applicable to a wide range of substrates and electrophiles.

Table 1: Scope of the Stork Enamine Reaction

| Carbonyl Compound | Secondary Amine | Electrophile | Product Type |

| Cyclohexanone | Pyrrolidine | Allyl bromide | α-Allyl cyclohexanone |

| Acetone | Morpholine | Benzyl chloride | α-Benzyl acetone |

| Propanal | Piperidine | Acetyl chloride | 2,4-Pentanedione |

| 2-Pentanone | Pyrrolidine | Methyl vinyl ketone | 1,5-Diketone (after Michael addition) |

The reaction is particularly effective for the introduction of activated alkyl groups such as allyl, benzyl, and propargyl halides. Acylation with acid chlorides or anhydrides provides a straightforward route to 1,3-dicarbonyl compounds. Furthermore, the Stork enamine reaction is highly effective in Michael additions to α,β-unsaturated carbonyl compounds, yielding 1,5-dicarbonyls.[7][8][9]

Practical Guide to Stork Enamine Synthesis: A Validated Protocol

This section provides a representative, step-by-step protocol for the α-alkylation of cyclohexanone with allyl bromide using pyrrolidine as the secondary amine.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Allyl bromide

-

Toluene (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enamine Formation: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene. b. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). c. Cool the reaction mixture to room temperature.

-

Alkylation: a. To the solution of the enamine, add allyl bromide (1.1 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Hydrolysis and Workup: a. Add 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-allyl cyclohexanone.

Caption: Figure 2: A step-by-step workflow for a typical Stork enamine alkylation experiment.

Modern Frontiers and Variations

The foundational principles of the Stork enamine reaction have inspired a vast field of research. The development of asymmetric enamine catalysis, pioneered by chemists such as Benjamin List and David MacMillan, who were awarded the Nobel Prize in Chemistry in 2021 for their work on asymmetric organocatalysis, is a direct intellectual descendant of Stork's work. These modern iterations often utilize chiral secondary amines to induce enantioselectivity in the α-functionalization of carbonyl compounds, a critical consideration in the synthesis of chiral drugs.

Conclusion

The discovery of the Stork enamine reaction was a watershed moment in the history of organic synthesis. It provided a robust and versatile solution to the long-standing challenge of selective carbonyl α-alkylation and acylation. Its mild conditions, high degree of control, and predictable regioselectivity have cemented its status as an indispensable tool for the construction of complex molecules. For researchers and scientists in drug development, a comprehensive understanding of the Stork enamine reaction, from its historical origins to its mechanistic nuances and practical applications, is essential for the innovative design and synthesis of the next generation of therapeutics.

References

-

Gilbert Stork - Biographical Memoirs. National Academy of Sciences. [Link]

-

23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction. OpenStax. [Link]

-

Stork enamine alkylation. Wikipedia. [Link]

-

23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. [Link]

-

9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. [Link]

-

Stork enamine reaction: Promising Mechanism with application. Chemistry Notes. [Link]

-

Stork Enamine Reaction. Cambridge Core. [Link]

-

Gilbert Stork. Wikipedia. [Link]

-

Enamine. Wikipedia. [Link]

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The enamine alkylation and acylation of carbonyl compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, I., & Terrell, R. (1986). This Week's Citation Classic. Current Contents, 17, 18. [Link]

-

Stork enamine reaction Definition. Fiveable. [Link]

-

Stork Enamine Synthesis. Organic Chemistry Tutor. [Link]

-

Stork Enamine Synthesis. Chemistry Steps. [Link]

-

Stork 1963. Scribd. [Link]

Sources

- 1. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 10. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 11. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. chemistnotes.com [chemistnotes.com]

An In-depth Technical Guide to 2-Ethyl-1-butanol (CAS No. 97-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-butanol, registered under CAS number 97-95-0, is a branched-chain primary alcohol that presents as a colorless, transparent liquid with a characteristic mild, pleasant odor.[1][2] While its molecular formula, C6H14O, is simple, its structural arrangement—an ethyl group at the second carbon of a butanol backbone—imparts unique physicochemical properties that make it a versatile and valuable compound in a multitude of industrial and research applications.[1] This guide provides a comprehensive technical overview of 2-Ethyl-1-butanol, delving into its chemical properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The branching in the structure of 2-Ethyl-1-butanol significantly influences its physical properties, most notably by disrupting molecular packing, which results in a very low freezing point.[3] This characteristic is particularly advantageous in applications requiring liquidity over a wide temperature range. Its moderate polarity, owing to the hydroxyl group, combined with its hydrocarbon character, makes it an effective solvent for a wide range of substances.[1][2]

Table 1: Physicochemical Properties of 2-Ethyl-1-butanol

| Property | Value | Source(s) |

| CAS Number | 97-95-0 | [2][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C6H14O | [1][2][4][8][9][13] |

| Molecular Weight | 102.17 g/mol | [4][6][8][9][13] |

| Appearance | Colorless, clear liquid | [1][2][13] |

| Odor | Mild, pleasant, fruity | [1] |

| Boiling Point | 146 °C (lit.) | [4][6] |

| Melting Point | -15 °C (lit.) | [4][6][12][13][14] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [4][13] |

| Density | 0.83 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.422 (lit.) | [6] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and most organic solvents. | [1][6][8] |

Synthesis and Manufacturing

The industrial production of 2-Ethyl-1-butanol is primarily achieved through two main routes:

-

Aldol Condensation and Hydrogenation: This common method involves the aldol condensation of acetaldehyde and butyraldehyde, followed by the hydrogenation of the resulting intermediate.[3][9] This process is efficient for large-scale production.

-

Guerbet Reaction: This reaction provides an alternative synthesis pathway.[3]

-

Grignard Reaction: A laboratory-scale synthesis involves the preparation of a Grignard reagent from 3-halopentane and magnesium, which then reacts with paraformaldehyde followed by hydrolysis to yield 2-Ethyl-1-butanol.[15]

Figure 1: Key synthesis routes for 2-Ethyl-1-butanol.

Applications in Research and Development

2-Ethyl-1-butanol's unique properties lend it to a variety of applications in research and drug development:

-

Solvent: It serves as a versatile solvent in coatings, inks, and adhesives.[4] Its excellent solvency for oils, waxes, resins, and dyes makes it a valuable component in formulation development.[2]

-

Organic Synthesis: As an organic building block, it is used in the synthesis of various pharmaceutical compounds.[5][6] A notable application is in the creation of novel branched alkyl carbamates, which have shown potential as anticonvulsant agents.[5][6]

-

Chemical Intermediate: It is a key intermediate in the production of plasticizers, lubricants, surfactants, and fragrances.[2][3][7] Esters derived from 2-Ethyl-1-butanol are used as plasticizers and lubricants, where its branched structure helps to lower viscosity and freezing points.[3]

-

Separation Processes: It can be used to facilitate the separation of ethanol and water, which form a challenging azeotrope.[3]

Figure 2: A generalized experimental workflow using 2-Ethyl-1-butanol as a solvent.

Safety and Handling

2-Ethyl-1-butanol is a flammable liquid and vapor and is harmful if swallowed or in contact with skin.[13][16][17][18] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[13] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[13][16]

Table 2: Safety Information for 2-Ethyl-1-butanol

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor.[13][16][18] | Keep away from heat, sparks, open flames, and hot surfaces.[13][16][18] Use non-sparking tools.[13] |

| Acute Toxicity | Harmful if swallowed.[13][17] Harmful in contact with skin.[13][17] | Wash hands thoroughly after handling.[16][18] Do not eat, drink, or smoke when using this product.[13][18] Wear protective gloves and clothing.[13][18] |

| Inhalation | May cause dizziness, headache, and nausea.[13] | Use in a well-ventilated area or with respiratory protection.[13] |

| Eye Irritation | Can cause severe eye irritation.[17] | Wear eye protection.[13] |

| Storage | Store in a well-ventilated place. Keep cool.[10][16][18] | Keep container tightly closed.[13][18] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[16] | This substance may be classified as hazardous waste.[13] |

Toxicological Profile

Toxicological reviews indicate that 2-Ethyl-1-butanol has a low order of acute toxicity.[19] Studies on analogous branched-chain saturated alcohols suggest no genotoxicity.[19] While a study on 2-ethyl-1-hexanol showed it to be a weak inducer of liver tumors in female mice, the relevance of this to humans is still under debate.[19] Overall, under current use and exposure levels, there are no significant safety concerns regarding its use as a fragrance ingredient.[19]

Conclusion

2-Ethyl-1-butanol is a chemical compound with a valuable and diverse range of applications, from industrial solvents and intermediates to a building block in pharmaceutical synthesis. Its unique branched structure imparts favorable physical properties, such as a low freezing point and broad solvency. For researchers and drug development professionals, understanding the properties, synthesis, and safe handling of 2-Ethyl-1-butanol is crucial for its effective and responsible use in the laboratory and beyond.

References

-

2-Ethyl-1-butanol - Wikipedia (URL: [Link])

-

CAS No : 97-95-0 | Product Name : 2-Ethyl-1-butanol | Pharmaffiliates (URL: [Link])

-

2-Ethyl-1-Butanol: Versatile Solvent and Intermediate for Fragrances, Plasticizers & (URL: [Link])

-

2-Ethyl-1-butanol - Solubility of Things (URL: [Link])

-

2-Ethyl-1-butanol | C6H14O | CID 7358 - PubChem (URL: [Link])

-

2-ethyl-1-butanol - Stenutz (URL: [Link])

-

2-Ethyl-1-Butanol - Godavari Biorefineries Ltd. (URL: [Link])

- CN114105731A - Preparation method of 2-ethyl-1-butanol - Google P

-

Fragrance material review on 2-ethyl-1-butanol | Request PDF - ResearchGate (URL: [Link])

-

The Chemistry of 2-Ethyl-1-butanol: Properties and Industrial Significance (URL: [Link])

-

2-Ethyl-1-butanol, 25mL, Each - CP Lab Safety (URL: [Link])

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 4. 2-ethyl-1-butanol | 97-95-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Ethyl-1-butanol | 97-95-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Ethyl-1-butanol | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Ethyl-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Ethyl-1-butanol | 97-95-0 | TCI AMERICA [tcichemicals.com]

- 11. calpaclab.com [calpaclab.com]

- 12. labproinc.com [labproinc.com]

- 13. godavaribiorefineries.com [godavaribiorefineries.com]

- 14. 2-ethyl-1-butanol [stenutz.eu]

- 15. CN114105731A - Preparation method of 2-ethyl-1-butanol - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. Page loading... [wap.guidechem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1-(1-Piperidino)cyclohexene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-(1-piperidino)cyclohexene, a pivotal enamine intermediate in modern organic synthesis. Moving beyond fundamental properties such as molecular formula and weight, this document elucidates the mechanistic principles of its formation via the Stork enamine synthesis, details its characteristic reactivity as a potent carbon nucleophile, and outlines its applications in the synthesis of complex molecules. Authored from the perspective of an application scientist, this paper emphasizes the causal relationships behind experimental protocols and provides validated methodologies for its synthesis, characterization, and use, targeting researchers and professionals in drug development and synthetic chemistry.

Introduction: The Strategic Value of Enamines in Synthesis

In the landscape of carbon-carbon bond formation, enamines represent a class of exceptionally versatile and reactive intermediates. As nitrogen analogs of enols, enamines possess enhanced nucleophilicity due to the electron-donating nature of the nitrogen atom, making them superior alternatives to traditional enolates.[1][2] This heightened reactivity allows for reactions to proceed under milder, neutral conditions, often circumventing issues of polyalkylation and self-condensation common in base-catalyzed enolate chemistry.[2][3]

Among these, this compound stands out as a canonical example. Formed from the condensation of cyclohexanone and a secondary amine, piperidine, it serves as a cornerstone reagent for the α-alkylation and α-acylation of ketones.[4][5] Its utility is central to the renowned Stork enamine synthesis, a powerful method for constructing substituted cyclic ketones that are prevalent scaffolds in pharmaceuticals and natural products.[4][6][7] This guide will explore the core attributes of this reagent, providing the technical insights necessary for its effective application in a research and development setting.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its successful application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Cyclohex-1-en-1-yl)piperidine | [8][9] |

| CAS Number | 2981-10-4 | [9][10][11] |

| Molecular Formula | C₁₁H₁₉N | [8][9][10] |

| Molecular Weight | 165.28 g/mol | [8][10] |

| Appearance | Colorless to clear yellow liquid | [12][13] |

| Boiling Point | 116-118 °C | [13] |

| Density | ~1.0 g/cm³ | [13] |

| Storage Conditions | Store under refrigeration (+4°C) | [13] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic application of the first stage of the Stork enamine reaction: enamine formation.[1] The process involves the acid-catalyzed condensation of cyclohexanone with piperidine. The causality behind this protocol is the need to form an iminium ion intermediate, which then loses an α-proton to yield the thermodynamically stable enamine.

Mechanism: Enamine Formation

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of cyclohexanone. A series of proton transfers results in the formation of a carbinolamine intermediate.[5]

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). The nitrogen's lone pair assists in the elimination of water, forming a resonance-stabilized iminium ion. A weak base (another amine molecule or the solvent) then removes a proton from the α-carbon, yielding the final enamine product and regenerating the acid catalyst.[5]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. The removal of water is the critical step that drives the equilibrium towards the product.

Materials:

-

Cyclohexanone

-

Piperidine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagent Addition: To the flask, add cyclohexanone (1.0 equiv), piperidine (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, physically removing water from the reaction and driving the equilibrium toward the enamine product. Continue reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless or pale yellow liquid.[14]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Reactivity Profile: A Tool for C-C Bond Formation

The synthetic power of this compound lies in the nucleophilicity of its β-carbon atom, as illustrated by its resonance structures.[2][15] This allows it to react with a wide range of electrophiles.

Alkylation and Acylation Reactions

The most common application is the Stork enamine alkylation.[4] The enamine attacks an electrophile, such as an alkyl or acyl halide, to form an iminium salt intermediate.[15] This intermediate is then hydrolyzed with dilute aqueous acid to yield the α-substituted cyclohexanone and regenerate the piperidine auxiliary.[3]

Mechanism Visualization:

This two-step sequence—enamine formation followed by alkylation and hydrolysis—provides a reliable method for the selective mono-alkylation of ketones, a transformation that is often difficult to achieve directly.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. While Sigma-Aldrich notes that it does not always provide analytical data for this specific product, typical characterization involves standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinylic proton on the cyclohexene ring, as well as multiplets for the allylic, alkyl, and piperidine protons. |

| ¹³C NMR | Resonances for the two sp² hybridized carbons of the C=C double bond, in addition to the sp³ carbons of the cyclohexene and piperidine rings. |

| IR Spectroscopy | A characteristic strong C=C stretching absorption band around 1640-1620 cm⁻¹. Absence of the C=O stretch from the starting cyclohexanone (~1715 cm⁻¹) is a key indicator of reaction completion. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 165.28. |

Note: Specific chemical shifts and peak intensities can be found in spectral databases or relevant literature.[16][17][18]

Applications in Research and Drug Development

The primary role of this compound is as a synthetic intermediate.[9][12] Its ability to facilitate the construction of substituted six-membered rings makes it valuable in the synthesis of complex molecular architectures.

-

Pharmaceutical Intermediates: The piperidine moiety is one of the most common heterocyclic rings found in pharmaceuticals.[7] Enamines derived from it are used to build more complex drug scaffolds. For example, it is a known intermediate in the synthesis of phencyclidine and can be used in the manufacturing of steroids like progesterone.[12][19]

-

Natural Product Synthesis: Many natural products contain substituted cyclohexanone rings. The Stork enamine synthesis provides a mild and effective route to these key structural motifs.

Safety and Handling

Proper handling is essential for laboratory safety.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[21] Avoid contact with skin and eyes.[21]

-

Stability: The compound is generally stable under normal conditions but is sensitive to hydrolysis.[14][22] It should be stored in a tightly closed container in a cool, dry place.[21]

-

Incompatibilities: Avoid strong oxidizing agents.[22]

-

First Aid: In case of contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously with water for several minutes.[13][22] If swallowed or if irritation persists, seek immediate medical attention.[13][22]

References

-

Stork Enamine Synthesis. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]

-

1-PIPERIDINO-1-CYCLOHEXENE. (n.d.). precisionFDA. Retrieved January 3, 2026, from [Link]

-

What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial. Retrieved January 3, 2026, from [Link]

-

This compound [CAS No.2981-10-4]. (n.d.). Heal Lifesciences. Retrieved January 3, 2026, from [Link]

-

Carbonyl Condensations with Enamines: The Stork Enamine Reaction. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]

-

Stork enamine alkylation. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Stork Enamine Synthesis. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

-

Stork Enamine Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 3, 2026, from [Link]

-

This compound | 2981-10-4. (n.d.). Macsen Labs. Retrieved January 3, 2026, from [Link]

-

This compound CAS 2981-10-4. (n.d.). Watson International. Retrieved January 3, 2026, from [Link]

-

Recent preparations and synthetic applications of enaminones. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

- Novel process for preparation of enamines. (1970). Google Patents.

-

The Application of Enamines to a New Synthesis of β-Ketonitriles. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Enamine. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2022). MDPI. Retrieved January 3, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

-

1-(1-Cyclohexenyl)piperidine - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). DTIC. Retrieved January 3, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. heallifesciences.com [heallifesciences.com]

- 10. This compound | 2981-10-4 [chemicalbook.com]

- 11. 2981-10-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. macsenlab.com [macsenlab.com]

- 13. echemi.com [echemi.com]

- 14. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]

- 15. Enamine - Wikipedia [en.wikipedia.org]

- 16. 1-Pyrrolidino-1-cyclohexene(1125-99-1) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. rsc.org [rsc.org]

- 19. watson-int.com [watson-int.com]

- 20. Syntheticgestalt and Enamine collaborate on pre-trained AI model for drug discovery | BioWorld [bioworld.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Enamines

This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize enamines, a crucial class of intermediates in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document moves beyond a simple recitation of data, offering insights into the causal relationships between enamine structure and its spectroscopic signature.

The Foundational Chemistry: Structure, Bonding, and Tautomerism

Before delving into spectroscopic data, it is imperative to understand the unique electronic structure of enamines. An enamine is characterized by an amino group attached to a carbon-carbon double bond. This arrangement facilitates a powerful resonance effect where the nitrogen's lone pair of electrons delocalizes into the π-system of the double bond. This delocalization is the primary determinant of the chemical and spectroscopic properties of enamines, rendering the β-carbon nucleophilic.[1][2]

Enamines exist in equilibrium with their imine tautomers when the nitrogen atom bears a hydrogen.[3][4] This enamine-imine tautomerism, analogous to keto-enol tautomerism, is a critical consideration during spectroscopic analysis, as reaction conditions can influence the position of this equilibrium.[4][5][6] Differentiating between these forms is a common challenge that spectroscopy is well-equipped to address.[5][6][7]

Caption: A typical workflow for NMR-based structure elucidation of enamines.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in an enamine.

-

C=C Stretch: The carbon-carbon double bond stretch is a key diagnostic peak. Due to conjugation with the nitrogen, this bond is slightly weaker than in a simple alkene. Consequently, the C=C stretching vibration appears at a lower frequency, typically in the range of 1650-1600 cm⁻¹ . This band is often stronger in intensity than an unconjugated alkene C=C stretch.

-

=C-H Stretch: The stretching vibration of the vinylic C-H bond appears just above 3000 cm⁻¹, typically around 3020-3080 cm⁻¹ .

-